2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyanophenyl group attached to an amino group, which is further connected to an isoquinoline moiety through an acetamide functional group. The molecular formula is .
The synthesis of this compound typically involves multi-step organic reactions, including the use of commercially available starting materials such as cyanobenzaldehydes and isoquinolines. Various synthetic routes have been developed to produce this compound efficiently, often incorporating methodologies like the Mannich reaction or Ugi reactions .
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide belongs to the class of acetamides and can be classified as a heterocyclic compound due to the presence of the isoquinoline ring. Its structural complexity allows it to engage in various chemical interactions, making it a candidate for pharmaceutical applications.
The synthesis of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide can be achieved through several methods:
A typical synthesis might begin with the reaction of 3-cyanobenzaldehyde with isoquinoline in the presence of an amine catalyst. The reaction conditions often include refluxing in solvents like ethanol or methanol for several hours. The resulting product can be purified through recrystallization or chromatography .
The molecular structure of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide features:
Crystallographic studies may reveal details such as bond lengths, angles, and dihedral angles between substituents. For instance, typical bond lengths in similar compounds range from 1.34 Å (C-C) to 1.47 Å (C-N), indicating strong covalent interactions .
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include nitric acid for nitration and hydrogen gas with palladium catalysts for reductions .
The mechanism of action for 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide likely involves its interaction with specific biological targets:
Studies indicate that similar compounds exhibit inhibition against various cancer cell lines, suggesting potential therapeutic applications .
Relevant data from studies show that similar compounds have shown good thermal stability up to 250°C before decomposition occurs .
2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities, indicating promising avenues for future drug development .
The electronic architecture of 2-((3-cyanophenyl)amino)-N-(isoquinolin-6-yl)acetamide was deciphered using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level—a methodology validated for analogous heterocyclic systems [6]. Frontier molecular orbital (FMO) analysis revealed a HOMO-LUMO energy gap of 3.42 eV, indicating moderate chemical reactivity and kinetic stability. The HOMO (-6.18 eV) localized predominantly over the isoquinoline core and adjacent acetamide nitrogen, while the LUMO (-2.76 eV) extended into the cyanophenyl ring, signifying an intramolecular charge-transfer (ICT) pathway upon excitation [5] [6].
Table 1: Frontier Molecular Orbital Energies and Electronic Parameters
Parameter | Value |
---|---|
HOMO Energy (eV) | -6.18 |
LUMO Energy (eV) | -2.76 |
ΔE (eV) | 3.42 |
Dipole Moment (Debye) | 4.83 |
Global Hardness (η) | 1.71 |
Molecular Electrostatic Potential (MEP) mapping identified nucleophilic hotspots near the isoquinoline N-atom (red, -0.042 au) and electrophilic regions at the cyano group (blue, +0.036 au). This polarization facilitates interactions with biological targets through hydrogen bonding and π-stacking [6]. The natural bond orbital (NBO) analysis confirmed hyperconjugation between the lone pair of the acetamide oxygen (n_O) and the σ* orbital of C-N in the cyanophenyl ring (E^(2) = 8.2 kcal/mol), stabilizing the planar conformation [5].
Explicit-solvent molecular dynamics (MD) simulations (100 ns, AMBER14/SPCE water model) elucidated the compound’s conformational landscape [5] [7]. The ligand-protein complex (docked into SARS-CoV-2 3CLpro) exhibited root-mean-square deviation (RMSD) fluctuations ≤1.8 Å after 25 ns, indicating binding pose convergence. Key findings include:
Table 2: MD Simulation Metrics for Key Structural Motifs
Motif | RMSF (Å) | SASA (Ų) | H-Bond Occupancy (%) |
---|---|---|---|
Isoquinoline Core | 0.98 | 210 | 45 (with Pro168) |
Acetamide Linker | 1.24 | 95 | 78 (with Cys145) |
Cyanophenyl Ring | 1.52 | 140 | 22 (with Glu166) |
Principal component analysis (PCA) of trajectory data revealed two dominant conformational clusters:
DFT benchmarking against structural analogues contextualized the compound’s electronic profile and reactivity [5] [6] [10]:
Isoquinoline Modifications:
Cyanophenyl Variations:
Table 3: Comparative DFT Parameters of Structural Analogues
Compound | ΔE (eV) | Dipole (Debye) | Chemical Potential (eV) |
---|---|---|---|
Target Compound | 3.42 | 4.83 | -4.47 |
6-Nitroisoquinoline analogue | 2.91 | 5.67 | -4.89 |
6-Aminoisoquinoline analogue | 3.89 | 3.95 | -3.98 |
4-Cyanophenyl analogue | 3.28 | 5.12 | -4.56 |
Structure-Activity Relationship (SAR): The target compound’s balanced ΔE and dipole moment optimize bioavailability and target engagement. Cyanophenyl at the meta-position maximizes charge transfer without sterically hindering hinge-region interactions in kinase domains [10]. The acetamide linker’s flexibility (rotatable bonds: 4) facilitates adaptation to binding pockets, contrasting rigid analogues showing >50% reduced protease inhibition [5] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0